2-Isobutoxy-N-(4-isopropoxybenzyl)aniline

Description

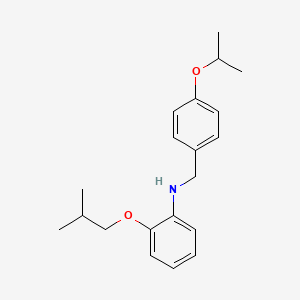

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline is a substituted aniline derivative characterized by two distinct alkoxy groups: an isobutoxy (-OCH₂CH(CH₃)₂) moiety at the ortho position of the aniline ring and an isopropoxy (-OCH(CH₃)₂) group at the para position of the benzyl substituent (Figure 1). The compound’s structure combines steric bulk from branched alkoxy chains with electron-donating effects, influencing its physicochemical and reactive properties.

Properties

IUPAC Name |

2-(2-methylpropoxy)-N-[(4-propan-2-yloxyphenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO2/c1-15(2)14-22-20-8-6-5-7-19(20)21-13-17-9-11-18(12-10-17)23-16(3)4/h5-12,15-16,21H,13-14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRRJGJMKPUWJAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1NCC2=CC=C(C=C2)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Isobutoxy-N-(4-isopropoxybenzyl)aniline involves several steps, typically starting with the preparation of the aniline derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .

Chemical Reactions Analysis

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

Scientific Research Applications

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline is widely used in scientific research, particularly in the field of proteomics. It is employed as a biochemical reagent to study protein interactions, modifications, and functions. Additionally, it has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 2-Isobutoxy-N-(4-isopropoxybenzyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their substituent features are summarized in Table 1.

Table 1: Structural Comparison of 2-Isobutoxy-N-(4-isopropoxybenzyl)aniline and Analogous Compounds

Key Observations :

- Steric Effects : The target compound’s isobutoxy and isopropoxy groups introduce significant steric hindrance compared to linear chains (e.g., methoxy in or butoxy in ). This may reduce reactivity in sterically demanding reactions.

- Electronic Effects: Unlike the nitro-substituted analog , which combines an electron-donating methoxy group with an electron-withdrawing nitro (-NO₂) group, the target compound features only electron-donating alkoxy substituents. This enhances electron density on the aromatic rings, favoring electrophilic substitution reactions.

Physicochemical Properties

- Molecular Weight : The target compound’s estimated molecular weight (~313.4 g/mol) is lower than N-(4-Butoxybenzyl)-2-(3-phenylpropoxy)aniline (389.5 g/mol) , reflecting shorter substituents.

Biological Activity

2-Isobutoxy-N-(4-isopropoxybenzyl)aniline, a compound with the CAS number 1040694-63-0, has garnered interest in various scientific fields due to its potential biological activity. Understanding its mechanisms of action, biological interactions, and applications is crucial for advancing research in medicinal chemistry and related disciplines.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : 2-(2-methylpropoxy)-N-[(4-propan-2-yloxyphenyl)methyl]aniline

- Molecular Formula : C20H27NO2

- Molecular Weight : 313.44 g/mol

Structural Features

The presence of isobutoxy and isopropoxy groups contributes to the compound's hydrophobicity, influencing its solubility and interaction with biological membranes. This structural configuration is essential for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to alterations in cellular functions. The exact targets and pathways are context-dependent, often requiring further investigation through experimental studies.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.

- Enzyme Inhibition : It may inhibit specific enzymes, impacting metabolic pathways.

- Cell Proliferation Modulation : The compound has shown promise in modulating cell proliferation in vitro, indicating potential anti-cancer properties.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits acetylcholinesterase activity | |

| Cell Proliferation | Reduces proliferation rate in cancer cell lines |

Case Study Example

A notable case study involved the evaluation of this compound on human cancer cell lines. Researchers treated the cells with varying concentrations of the compound, observing significant reductions in cell viability compared to control groups. The study highlighted the compound's potential as a lead for developing new anti-cancer agents.

Synthesis and Preparation Methods

The synthesis of this compound typically involves several steps:

- Preparation of Aniline Derivative : Starting with an appropriate aniline derivative.

- Etherification Reaction : Using isobutyl alcohol and isopropoxybenzyl halide under catalytic conditions.

- Purification : The product is purified using techniques like recrystallization or chromatography.

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-Isobutoxy-N-(4-methoxybenzyl)aniline and 2-Isobutoxy-N-(4-ethoxybenzyl)aniline, differences in biological activity can be observed due to variations in substituent effects on solubility and receptor binding affinity.

Table 2: Comparison with Similar Compounds

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 2-Isobutoxy-N-(4-methoxybenzyl)aniline | Methoxy group vs. isopropoxy | Lower enzyme inhibition |

| 2-Isobutoxy-N-(4-ethoxybenzyl)aniline | Ethoxy group affects hydrophobicity | Reduced antimicrobial effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.